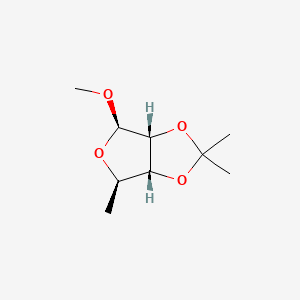

Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3aR,4R,6R,6aR)-4-methoxy-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-5-6-7(8(10-4)11-5)13-9(2,3)12-6/h5-8H,1-4H3/t5-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHBZJGMAYMLBE-WCTZXXKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(O1)OC)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H]([C@@H](O1)OC)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177783 | |

| Record name | Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23202-81-5 | |

| Record name | Methyl 5-deoxy-2,3-O-(1-methylethylidene)-β-D-ribofuranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23202-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023202815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside

An In-Depth Technical Guide to the Synthesis of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and a detailed protocol for the , a crucial building block in the development of various nucleoside analogues used as therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development and carbohydrate chemistry, offering both the theoretical underpinnings and practical, field-proven methodologies.

Strategic Overview: The Chemical Blueprint

The from a common starting material like D-ribose is a classic example of strategic functional group manipulation in carbohydrate chemistry. Carbohydrates are densely functionalized, presenting a significant challenge in achieving regioselectivity.[1] Therefore, a robust protecting group strategy is not merely a preliminary step but the cornerstone of the entire synthesis.[2]

The overall strategy is a three-stage process:

-

Selective Protection: The initial challenge is to differentiate the multiple hydroxyl groups of D-ribose. The synthesis commences by forming a methyl glycoside at the anomeric C1 position and simultaneously protecting the cis-diols at C2 and C3 with an isopropylidene group (an acetonide). This dual protection is efficient and leaves the primary hydroxyl group at C5 as the sole reactive site for subsequent modification.

-

Activation of the C5 Hydroxyl Group: The hydroxyl group is a poor leaving group for nucleophilic substitution. To facilitate its removal, it must be converted into a good leaving group. This is achieved by sulfonylation, typically forming a tosylate or mesylate ester. This "activation" step makes the C5 carbon susceptible to nucleophilic attack.[3]

-

Reductive Deoxygenation: This is the key transformation where the C5-oxygen bond is cleaved and replaced with a C5-hydrogen bond. The activated sulfonate ester is displaced by a hydride ion (H⁻) from a reducing agent in a classic Sₙ2 reaction, yielding the desired 5-deoxy product.[4][5]

This logical sequence ensures high selectivity and yield, transforming a readily available sugar into a high-value synthetic intermediate.

Visualizing the Synthetic Pathway

The following diagrams illustrate the chemical transformations and the overall experimental workflow.

Caption: Overall reaction pathway for the synthesis.

Caption: High-level experimental workflow.

Detailed Experimental Protocols

The protocols described herein are designed for high yield and scalability, based on established and verified methods.[4][6]

Step 1: Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside (2)

-

Causality: This one-pot reaction achieves two crucial transformations. Methanol in the presence of an acid catalyst forms the methyl glycoside, primarily favoring the more stable β-anomer. Acetone concurrently reacts with the cis-hydroxyl groups at C2 and C3 to form a thermodynamically stable five-membered isopropylidene ketal.[3][7] Tin(II) chloride is an effective Lewis acid catalyst for this process.[8]

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Sample Amount | Notes |

| D-Ribose (1) | 1.0 | 150.13 | 15.0 g | Starting material |

| Acetone | - | 58.08 | 300 mL | Reagent and solvent |

| Methanol | - | 32.04 | 50 mL | Reagent and solvent |

| Tin(II) chloride dihydrate | 0.05 | 225.63 | 1.13 g | Lewis acid catalyst |

| Sulfuric acid, concentrated | catalytic | 98.08 | ~0.5 mL | Co-catalyst |

| Triethylamine | - | 101.19 | As needed | For neutralization |

Procedure:

-

Suspend D-ribose (15.0 g) in acetone (300 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

-

To the stirred suspension, add methanol (50 mL), followed by tin(II) chloride dihydrate (1.13 g).

-

Cool the mixture in an ice bath to 0-5 °C. Slowly add concentrated sulfuric acid (~0.5 mL) dropwise.

-

Remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours. The suspension should gradually become a clear solution.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Eluent: 1:1 Ethyl Acetate/Hexane).

-

Once the starting material is consumed, cool the reaction mixture in an ice bath and neutralize the acid by slowly adding triethylamine until the pH is ~7-8.

-

Concentrate the mixture under reduced pressure to obtain a thick syrup.

-

Redissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product 2 as a pale yellow oil. This is often used in the next step without further purification.

-

Typical Yield: ~85-95% crude.

-

Step 2: Synthesis of Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside (3)

-

Causality: The primary hydroxyl group at C5 is sterically more accessible and electronically more reactive than the other hydroxyls (which are protected), allowing for highly selective tosylation. Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction, driving it to completion.[7]

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Sample Amount | Notes |

| Crude Intermediate 2 | 1.0 | 204.22 | ~17.4 g | From Step 1 |

| Anhydrous Pyridine | - | 79.10 | 100 mL | Solvent and base |

| p-Toluenesulfonyl chloride (TsCl) | 1.5 | 190.65 | 24.3 g | Tosylating agent |

Procedure:

-

Dissolve the crude Methyl 2,3-O-isopropylidene-β-D-ribofuranoside (2) in anhydrous pyridine (100 mL) in a flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (TsCl) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction at 0-5 °C for 16 hours.

-

Monitor the reaction by TLC (Eluent: 3:7 Ethyl Acetate/Hexane) until intermediate 2 is consumed.

-

Quench the reaction by slowly adding cold water (20 mL).

-

Extract the mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product 3 , typically as a white solid or viscous oil.

-

Typical Yield: ~90-98% from 2 .

-

Step 3: Synthesis of Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside (4)

-

Causality: This is a nucleophilic substitution (Sₙ2) reaction. The tosylate is an excellent leaving group. A hydride reagent, such as sodium borohydride, provides the nucleophilic hydride (H⁻) that attacks the electrophilic C5 carbon, displacing the tosylate group to form the C-H bond.[4][5] Solvents like HMPA or DMF are often used to facilitate this reduction.[6]

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Sample Amount | Notes |

| Intermediate 3 | 1.0 | 358.41 | ~30.5 g | From Step 2 |

| Sodium borohydride (NaBH₄) | 4.0 | 37.83 | 4.2 g | Reducing agent |

| N,N-Dimethylformamide (DMF) | - | 73.09 | 150 mL | Anhydrous solvent |

Procedure:

-

Dissolve the tosylated intermediate 3 in anhydrous DMF (150 mL) under a nitrogen atmosphere.

-

Add sodium borohydride (NaBH₄) in portions to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC (Eluent: 2:8 Ethyl Acetate/Hexane).

-

After completion, cool the reaction to room temperature and then place it in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of water to decompose excess NaBH₄.

-

Extract the product into diethyl ether or ethyl acetate (3 x 100 mL).

-

Wash the combined organic extracts thoroughly with water to remove DMF, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude oil by silica gel column chromatography to obtain the final product 4 as a clear oil.

-

Typical Yield: ~75-85% from 3 .

-

Overall Yield from D-Ribose: Approximately 56-70%.[4]

-

Concluding Remarks

The is a foundational multi-step process in medicinal chemistry. Mastery of this sequence provides access to a versatile chiral building block essential for creating modified nucleosides with potential antiviral or antitumor properties. The logic of protection, activation, and displacement is a powerful paradigm that extends far beyond this specific target, representing a core competency in modern organic synthesis.[9] Each step, from the choice of protecting group to the final reductive cleavage, is a deliberate decision rooted in the fundamental principles of chemical reactivity.

References

- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations.PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273336/]

- Protecting Groups in Carbohydrate Chemistry.Journal of Chemical Education. [URL: https://pubs.acs.org/doi/abs/10.1021/ed067p598]

- Protecting Group Strategies in Carbohydrate Chemistry.Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527686795]

- Protecting-Group-Free Synthesis in Carbohydrate Chemistry.Request PDF on ResearchGate. [URL: https://www.researchgate.

- Application Note and Protocol: Synthesis of 5-Deoxy-D-ribose from D-ribose.Benchchem. [URL: https://www.benchchem.com/application-notes/synthesis-of-5-deoxy-d-ribose]

- N,N,N-Trimethyl-N-(methyl 5-deoxy-2,3-O-isopropylidene-β-d-ribofuranosid-5-yl)ammonium 4-methylbenzenesulfonate sesquihydrate.PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200843/]

- Use of Protecting Groups in Carbohydrate Chemistry: An Advanced Organic Synthesis Experiment.Journal of Chemical Education. [URL: https://pubs.acs.org/doi/abs/10.1021/ed083p579]

- Preparation of N -[(methyl 5-deoxy-2,3- O -isopropylidene- β -D-ribofuranoside)-5-yl]- N,N,N -trimethylammonium tosylate, ( 4 ).ResearchGate. [URL: https://www.researchgate.net/figure/Preparation-of-N-methyl-5-deoxy-2-3-O-isopropylidene-b-D-ribofuranoside-5-yl-N-N-N_fig1_221914945]

- Formation of N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)ammonium sulfonates.ResearchGate. [URL: https://www.researchgate.net/figure/Formation-of-N-methyl-5-deoxy-2-3-O-isopropylidene-b-D-ribofuranoside-5-yl_fig1_338784797]

- Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12836640/]

- The Synthesis of Ribose and Nucleoside Derivatives.Madridge Publishers. [URL: https://madridge.

- Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside.Google Patents. [URL: https://patents.google.

- Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.ResearchGate. [URL: https://www.researchgate.

- Technical Support Center: Synthesis of 5-Deoxy-D-ribose.Benchchem. [URL: https://www.benchchem.com/tech-support/synthesis-of-5-deoxy-d-ribose]

- This compound | C9H16O4.PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/90028]

- Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside.Zhejiang Sanhe Pharmachem Co., Ltd. [URL: http://www.sanhechem.com/en/pro/pro_27.html]

- This compound.ChemScene. [URL: https://www.chemscene.com/products/Methyl-5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside-23202-81-5.html]

- New methodology for C-nucleoside synthesis: preparation of 1,2-dideoxy-1-(3-pyridyl)-D-ribofuranose.Sci-Hub. [URL: https://sci-hub.se/10.1039/p19880000545]

- Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof.Google Patents. [URL: https://patents.google.

- Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside.PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/54275739]

- Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach.ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.3c05988]

- This compound.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh93d59168]

- Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis.PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10245086/]

- Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues.MDPI. [URL: https://www.mdpi.com/1420-3049/26/12/3673]

- Natural pentafuranosylnucleos(t)ides and their analogs: structure, functions, synthesis, and perspective of medical application.Open Exploration Publishing. [URL: https://www.explorationpub.com/Journals/eds/Article/1008112]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN105037453A - Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside - Google Patents [patents.google.com]

- 7. N,N,N-Trimethyl-N-(methyl 5-deoxy-2,3-O-isopropylidene-β-d-ribofuranosid-5-yl)ammonium 4-methylbenzenesulfonate sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside

An In-Depth Technical Guide to the Physical Properties of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Strategic Importance

This compound (CAS No. 23202-81-5) is a synthetically valuable carbohydrate derivative.[1][2] Its structure is predicated on a D-ribofuranose scaffold, a core component of nucleosides. The strategic installation of an isopropylidene ketal across the C2 and C3 hydroxyls and the deoxygenation at the C5 position make it a crucial intermediate in the synthesis of modified nucleosides and other complex molecules.[3][4]

The isopropylidene group serves as a robust protecting group, rendering the cis-diols on the furanose ring inert to a wide range of reaction conditions.[3] This targeted protection is fundamental in synthetic organic chemistry, as it allows for selective modification of the remaining hydroxyl group (in the parent riboside) or, in this case, directs reactivity in subsequent synthetic steps after the 5-deoxy modification. Understanding the physical properties of this intermediate is paramount for its effective use in multi-step syntheses, ensuring proper handling, reaction setup, and purification.

Caption: 2D structure of the title compound.

Section 2: Core Physicochemical Properties

The effective application of this compound in a laboratory or process chemistry setting necessitates a clear understanding of its fundamental physical and chemical properties. The data below is a consolidation of computed values and experimental data from closely related analogs, providing a robust profile for practical use.

| Property | Value | Source/Comment |

| CAS Number | 23202-81-5 | [1][2] |

| Molecular Formula | C₉H₁₆O₄ | [1][5] |

| Molecular Weight | 188.22 g/mol | [1][5] |

| Physical State | Not explicitly defined; likely a liquid or low-melting solid at 20°C. | The 5-hydroxy analog is a liquid. |

| Boiling Point | Not available. | The related 5-hydroxy analog boils at 287.2°C, suggesting a high boiling point.[6] |

| Purity (Commercial) | ≥98% | [1] |

| Storage Temperature | 4°C | [1] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents. | Based on the 5-hydroxy analog which is soluble in chloroform, DCM, ethanol, ethyl acetate, and methanol.[3][6] |

| Optical Rotation | Not available. | The related 5-hydroxy analog has a specific rotation of -77.0 to -82.0 deg (c=1, CHCl₃). |

| Topological Polar Surface Area (TPSA) | 36.92 Ų | Computed.[1] |

| LogP (Octanol-Water Partition Coefficient) | 0.8977 | Computed.[1] |

| Hydrogen Bond Donors | 0 | Computed.[1][5] |

| Hydrogen Bond Acceptors | 4 | Computed.[1][5] |

| Rotatable Bonds | 1 | Computed.[1][5] |

Section 3: Structural Elucidation and Quality Control

The confirmation of structure and purity is a non-negotiable step in drug development. For a chiral, multi-functional molecule like this compound, a combination of spectroscopic and chromatographic techniques is essential.

Caption: Standard workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for unambiguous structure determination of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

-

¹H NMR Causality: The proton NMR spectrum provides information on the number of distinct protons, their chemical environment, and their connectivity. Key expected signals include: the anomeric proton (H1), the furanose ring protons (H2, H3, H4), the methyl group of the 5-deoxy position, the methoxy group at C1, and the two diastereotopic methyl groups of the isopropylidene protector. The coupling constants (J-values) between these protons are critical for confirming the beta configuration at the anomeric center and the relative stereochemistry of the furanose ring.

-

¹³C NMR Causality: The carbon NMR spectrum reveals the number of unique carbon atoms. Expected signals correspond to the furanose ring carbons, the anomeric carbon, the methoxy carbon, the C5 methyl carbon, the ketal carbon, and the two equivalent isopropylidene methyl carbons. The chemical shifts are highly diagnostic of the local electronic environment.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is suitable given the compound's expected solubility in chlorinated solvents.[6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[7]

-

Analysis: Process the spectra to identify chemical shifts, integration values (for ¹H), and coupling patterns. Compare the observed data with expected values for the proposed structure.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and provides evidence of its elemental composition.

-

Causality: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to gently ionize the molecule.[8] The resulting mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular weight. For this compound (MW 188.22), one would expect to observe an [M+H]⁺ ion at ~189.11 m/z or an [M+Na]⁺ ion at ~211.10 m/z. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₉H₁₆O₄) with high accuracy, providing a definitive layer of identification.

Section 4: Solubility, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of the compound.

-

Storage: The compound should be stored at refrigerated temperatures (4°C) to minimize degradation.[1] For long-term storage, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, as related compounds are noted to be sensitive to moisture and heat.

-

Solubility for Experimental Use: While sparingly soluble in water, the compound is expected to be readily soluble in a range of organic solvents, including methanol, ethanol, ethyl acetate, chloroform, and dichloromethane.[3][6] For biological assays or specific reaction conditions requiring aqueous media, a stock solution in a water-miscible organic solvent like DMSO is often prepared.

Protocol: Preparation of a DMSO Stock Solution This protocol is adapted from methodologies used for similar protected ribosides.[9]

-

Objective: To prepare a high-concentration stock solution (e.g., 25 mg/mL) for subsequent dilution.

-

Materials: this compound, anhydrous DMSO, vortex mixer, and a sonicator.

-

Procedure: a. Accurately weigh the desired amount of the compound into a sterile vial. b. Add the calculated volume of anhydrous DMSO to achieve the target concentration. c. Mix thoroughly using a vortex mixer. d. If dissolution is slow or incomplete, gently warm the vial or place it in a sonicator bath, which can aid in dissolving the material.[9] e. Visually inspect the solution to ensure it is clear and free of particulates.

-

Storage of Stock Solution: Store the DMSO stock solution at -20°C or -80°C for long-term stability.[9]

Section 5: The Strategic Role of the Isopropylidene Protecting Group

The choice of a protecting group is a key strategic decision in chemical synthesis. The isopropylidene group is not arbitrary; it is selected for specific, field-proven advantages in carbohydrate chemistry.

Caption: Synthetic logic of using a protecting group.

-

Regioselectivity: D-Ribose contains four hydroxyl groups. To perform chemistry selectively on one or two of them, the others must be masked. The cis-diol at the C2 and C3 positions of the ribofuranose ring readily reacts with acetone in the presence of an acid catalyst to form a stable five-membered cyclic ketal (the isopropylidene group).[4][10] This reaction is highly selective for adjacent cis-diols.

-

Stability and Orthogonality: The isopropylidene group is stable to a wide variety of reaction conditions, including basic, oxidative, and many reductive conditions. However, it can be readily removed under acidic conditions (e.g., with acetic acid or trifluoroacetic acid in water).[11] This "orthogonality" allows chemists to deprotect the C2/C3 diol without disturbing other protecting groups in the molecule, a fundamental principle of complex molecule synthesis.

-

Enabling Synthesis: By blocking the C2 and C3 hydroxyls, the reactivity of the molecule is directed towards the C5 hydroxyl (for reactions like tosylation or oxidation) and the C1 anomeric position (for glycosylation), enabling the clean formation of intermediates like the title compound.[7][10]

References

- Vertex AI Search. (n.d.). Methyl-2,3-O-isopropylidene-beta-D-ribofuranoside.

- Guidechem. (n.d.). Methyl-2,3-O-isopropylidene-beta-D-ribofuranoside 4099-85-8 wiki.

- MCE. (n.d.). Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside.

- ChemScene. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- ACS Publications. (2024). Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. The Journal of Physical Chemistry A.

- Google Patents. (n.d.). Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof.

- glycodepot.com. (n.d.). methyl-2,3-O-isopropylidene-beta-d-ribofuranoside.

- ResearchGate. (n.d.). Preparation of N -[(methyl 5-deoxy-2,3- O -isopropylidene- β -D-ribofuranoside)-5-yl]- N,N,N -trimethylammonium tosylate, ( 4 ).

- NIH. (n.d.). N,N,N-Trimethyl-N-(methyl 5-deoxy-2,3-O-isopropylidene-β-d-ribofuranosid-5-yl)ammonium 4-methylbenzenesulfonate sesquihydrate.

- PubChem. (n.d.). Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside.

- Zhejiang Xinsanhe Pharmaceutical & Chemical Co., Ltd. (n.d.). Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside.

- TCI EUROPE N.V. (n.d.). Methyl 2,3-O-Isopropylidene-beta-D-ribofuranoside.

- PubMed Central. (n.d.). Locked and Unlocked Nucleosides in Functional Nucleic Acids.

-

BLDpharm. (n.d.). 4137-56-8|((3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][6][9]dioxol-4-yl)methyl 4-methylbenzenesulfonate. Retrieved January 21, 2026, from

- Google Patents. (n.d.). Selective solvent extraction for the purification of protected nucleosides.

- Zillow. (n.d.). 4137 56th St, Woodside, NY 11377.

- University of Warsaw. (n.d.). SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside--Zhejiang Sanhe Pharmachem Co., Ltd. [sanhechem.com]

- 3. guidechem.com [guidechem.com]

- 4. EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof - Google Patents [patents.google.com]

- 5. This compound | C9H16O4 | CID 90028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. N,N,N-Trimethyl-N-(methyl 5-deoxy-2,3-O-isopropylidene-β-d-ribofuranosid-5-yl)ammonium 4-methylbenzenesulfonate sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. US6414137B1 - Selective solvent extraction for the purification of protected nucleosides - Google Patents [patents.google.com]

Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside CAS number 23202-81-5

An In-Depth Technical Guide to Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside (CAS 23202-81-5)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal intermediate in synthetic organic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's properties, synthesis, characterization, and applications, grounding all claims in authoritative scientific literature.

Introduction: A Key Building Block in Modern Medicinal Chemistry

This compound (CAS No. 23202-81-5) is a synthetically modified carbohydrate derivative of D-ribose.[1][2] Its structure is characterized by three key modifications to the natural ribofuranose scaffold:

-

Deoxygenation at the C5 position: The primary hydroxyl group at the 5-position is replaced by a hydrogen atom. This modification is critical in the design of many nucleoside analogues, as it can prevent phosphorylation at this site, a key step in the mechanism of action for many antiviral drugs that act as DNA or RNA chain terminators.[3][4]

-

Isopropylidene Protection: The hydroxyl groups at the C2 and C3 positions are protected as an isopropylidene ketal. This protecting group serves to prevent unwanted side reactions during synthesis and locks the furanose ring in a specific conformation.

-

Methyl Glycoside Formation: The anomeric hydroxyl group at the C1 position is converted to a methyl glycoside, providing stability and preventing the ring from opening.

These features make it a versatile and highly valuable intermediate for the synthesis of complex molecules, particularly nucleoside analogues used in antiviral and anticancer therapies.[3][5] It also serves as a crucial reference standard for impurities in the manufacturing of certain pharmaceuticals, such as the antineoplastic agent Capecitabine.[6]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the compound's physical and chemical properties is essential for its effective use in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 23202-81-5 | [6][7] |

| Molecular Formula | C₉H₁₆O₄ | [7][8] |

| Molecular Weight | 188.22 g/mol | [7][8] |

| Boiling Point | 225.6 °C at 760 mmHg | [6] |

| Density | 1.12 g/cm³ | [6] |

| Refractive Index | 1.465 | [6] |

| Flash Point | 88.6 °C | [6] |

| Appearance | Solid, semi-solid, or liquid | [9] |

| Solubility | Slightly soluble in Chloroform, Ethanol, and Methanol | [6] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [6][9] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that typically begins with commercially available D-ribose. The following workflow represents a common and logical synthetic pathway, with each step designed to achieve a specific chemical transformation with high regioselectivity.

Synthetic Workflow Diagram

Caption: Synthetic pathway from D-Ribose to the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside [1][2]

-

Causality: This initial step serves two purposes: forming the methyl glycoside at the anomeric center and selectively protecting the cis-hydroxyl groups at the C2 and C3 positions. The isopropylidene ketal is stable under many reaction conditions but can be removed under acidic conditions, making it an ideal protecting group.

-

Protocol:

-

Suspend D-ribose in a solution of anhydrous methanol and acetone.

-

Add a catalytic amount of concentrated sulfuric acid or an alternative Lewis acid like SnCl₂·2H₂O.[10]

-

Stir the mixture at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Neutralize the reaction with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the resulting crude product via silica gel column chromatography to yield Methyl 2,3-O-isopropylidene-β-D-ribofuranoside.

-

Step 2: Tosylation of the 5-Hydroxyl Group [1][2]

-

Causality: The primary hydroxyl group at the C5 position is not a good leaving group. To facilitate its removal in the subsequent deoxygenation step, it must be converted into a sulfonate ester, such as a tosylate. The tosyl group is an excellent leaving group, making the C5 carbon susceptible to nucleophilic attack by a hydride source.

-

Protocol:

-

Dissolve the product from Step 1 in anhydrous pyridine, which acts as both a solvent and an acid scavenger.

-

Cool the solution in an ice bath (0-5°C).

-

Add p-toluenesulfonyl chloride (TsCl) portion-wise while maintaining the temperature.

-

Allow the reaction to stir overnight, gradually warming to room temperature.

-

Quench the reaction with water and extract the product into an organic solvent (e.g., dichloromethane).

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the tosylated intermediate.

-

Step 3: Reductive Deoxygenation

-

Causality: This is the critical step where the 5-deoxy moiety is formed. A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), provides a source of hydride ions (H⁻) that displace the tosylate leaving group via an Sₙ2 reaction.

-

Protocol:

-

Dissolve the tosylated intermediate from Step 2 in an anhydrous ether solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Carefully add a molar excess of LiAlH₄ to the solution at 0°C.

-

Stir the reaction at room temperature or with gentle heating until TLC analysis shows the complete disappearance of the starting material.

-

Cautiously quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with the reaction solvent.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the final product, this compound.

-

Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[1][11]

-

¹H NMR: Key signals include the methyl protons of the 5-deoxy group (appearing as a doublet), the anomeric proton, the methoxy group protons (a singlet), and the characteristic singlets for the two methyl groups of the isopropylidene protector.

-

¹³C NMR: The spectrum will confirm the presence of nine carbon atoms, including the anomeric carbon, the methoxy carbon, the carbons of the furanose ring, and the quaternary and methyl carbons of the isopropylidene group.

-

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (188.22 g/mol ).[7][8] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Thin-Layer Chromatography (TLC): Used extensively to monitor reaction progress and assess the purity of column fractions. The spots can be visualized by charring with an acidic solution, such as ethanolic H₂SO₄.[1]

Applications in Drug Discovery and Development

The unique structure of this compound makes it a valuable starting material for several classes of bioactive molecules.

A. Synthesis of Nucleoside Analogues

The primary application is in the synthesis of modified nucleosides for antiviral and anticancer research.[3][5] The 5-deoxy feature is a common motif in drugs designed to inhibit viral replication. After deprotection of the isopropylidene group and modification of the anomeric methyl glycoside, the sugar moiety can be coupled with various natural or modified nucleobases to create a library of potential drug candidates.[5]

Workflow: From Intermediate to Nucleoside Analogue

Caption: General workflow for converting the title compound into a nucleoside analogue.

B. Synthesis of Quaternary Ammonium Compounds (QACs)

Research has shown that this ribofuranoside derivative can be used to synthesize novel sugar-based quaternary ammonium salts.[1][2] These compounds are of interest for their potential biological activities, leveraging the increased water solubility conferred by the sugar moiety.[1] The synthesis involves reacting the 5-O-tosylated intermediate with various tertiary amines.[2]

Key Reactions: Deprotection of the Isopropylidene Ketal

To use this intermediate in subsequent steps, such as coupling to a nucleobase, the 2,3-O-isopropylidene group must often be removed. This is typically achieved under acidic conditions.

-

Causality: The isopropylidene ketal is an acetal, which is stable to basic and neutral conditions but labile in the presence of acid. The acid protonates one of the ketal oxygens, initiating a cleavage mechanism that results in the regeneration of the diol and acetone.

-

Protocol for Acidic Hydrolysis:

-

Dissolve the protected compound in a suitable solvent mixture, such as methanol or THF and water.

-

Add an acid. For mild deprotection, a 60-80% aqueous solution of acetic acid can be used with heating.[12] For faster reactions, stronger acids like sulfuric acid (H₂SO₄) or resins like Amberlite IR-120 H⁺ can be employed, often at controlled temperatures to avoid side reactions.[13][14]

-

Monitor the reaction by TLC until the starting material is consumed.

-

If a strong acid is used, neutralize the reaction mixture with a base (e.g., BaCO₃ or NaHCO₃).

-

Remove the solvent under reduced pressure and purify the resulting diol.

-

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of the compound.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C under a dry, inert atmosphere.[6][9]

-

Safety: According to available safety data, the compound is classified with GHS07 (Exclamation mark) pictogram and carries the signal word "Warning".[9]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]

-

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its carefully designed structure, featuring a key deoxygenation and strategic protecting groups, provides an efficient and versatile platform for the synthesis of novel nucleoside analogues and other complex molecules. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is essential for any researcher aiming to leverage its potential in the development of next-generation therapeutics.

References

- Vertex AI Search. The Role of 1-Chloro-2-deoxy-L-ribofuranose in Nucleoside Analog Synthesis.

- LookChem. Cas 23202-81-5, Methyl-5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside.

- Organic Chemistry Portal. An Efficient One-Stage Deprotection/Reduction of 1,2-O-Isopropylidene Furanoses to the Corresponding Tetrahydrofurans.

-

Dmochowska, B., et al. (2012). N,N,N-Trimethyl-N-(methyl 5-deoxy-2,3-O-isopropylidene-β-d-ribofuranosid-5-yl)ammonium 4-methylbenzenesulfonate sesquihydrate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o1019–o1020. Available from: [Link]

- ResearchGate. Preparation of N -[(methyl 5-deoxy-2,3- O -isopropylidene- β -D-ribofuranoside)-5-yl]- N,N,N -trimethylammonium tosylate, ( 4 ).

- ChemScene. This compound.

- TSI Journals. Selective hydrolysis of terminal isopropylidene ketals-an overview.

-

Dmochowska, B., et al. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside With Selected Heterocyclic and Aliphatic Amines. Molecules, 25(9), 2161. Available from: [Link]

- BenchChem. Technical Support Center: Synthesis of 5-Deoxy-D-ribose.

- SpectraBase. Methyl 5-deoxy-5-acetamido-2,3-o-isopropylidene-.beta.-D-ribofuranoside.

-

PubChem. This compound. Available from: [Link]

-

Nagy, K., et al. (2021). Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block. Beilstein Journal of Organic Chemistry, 17, 439–450. Available from: [Link]

-

D'Accorso, N. B., et al. (2003). Deprotection of di-O-isopropylidene isocarbonucleosides. ARKIVOC, 2003(12), 491-499. Available from: [Link]

-

Galimov, E. R., et al. (2021). Antiviral nucleoside analogs. Russian Chemical Bulletin, 70(5), 789–819. Available from: [Link]

-

Chen, Y., et al. (2021). Advance of structural modification of nucleosides scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636–1651. Available from: [Link]

Sources

- 1. N,N,N-Trimethyl-N-(methyl 5-deoxy-2,3-O-isopropylidene-β-d-ribofuranosid-5-yl)ammonium 4-methylbenzenesulfonate sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advance of structural modification of nucleosides scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. lookchem.com [lookchem.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | C9H16O4 | CID 90028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 23202-81-5 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. tsijournals.com [tsijournals.com]

- 13. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]

- 14. quod.lib.umich.edu [quod.lib.umich.edu]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside, a key intermediate in the synthesis of various nucleoside analogues and other medicinally important compounds. As a Senior Application Scientist, this document is structured to offer not just a theoretical overview, but also practical insights into the interpretation of the spectrum, grounded in the principles of conformational analysis and the influence of protecting groups.

Introduction: The Structural Significance of a Modified Ribofuranoside

This compound is a synthetically valuable carbohydrate derivative.[1][2][3][4][5] Its structure is characterized by three key features that profoundly influence its ¹H NMR spectrum:

-

A β-D-ribofuranoside core: A five-membered sugar ring, which adopts specific conformations in solution.

-

A 2,3-O-isopropylidene protecting group: This rigid bicyclic system locks the furanose ring into a preferred conformation, simplifying the spectrum and providing distinct chemical shifts for the ring protons.[6]

-

A 5-deoxy modification: The absence of a hydroxyl group at the C5 position, replaced by a methyl group, leads to characteristic upfield shifts and simplified splitting patterns for the H4 and H5 protons.

Understanding the ¹H NMR spectrum of this molecule is crucial for confirming its identity, assessing its purity, and as a foundational step for the characterization of more complex derivatives.

The Foundational Principles: Conformational Rigidity and its Spectroscopic Consequences

The 2,3-O-isopropylidene group dramatically reduces the conformational flexibility of the ribofuranose ring. This is a critical point, as a freely pseudorotating furanose ring would result in averaged and often complex NMR signals. In this molecule, the isopropylidene group forces the five-membered ring into a relatively fixed envelope or twist conformation.[6] This conformational locking leads to:

-

Sharp and well-resolved NMR signals: Unlike many unprotected sugars, the signals are not broadened by conformational exchange.[6]

-

Predictable dihedral angles: The fixed conformation allows for the application of the Karplus equation to correlate observed coupling constants with the spatial relationship between adjacent protons.

A Detailed Analysis of the ¹H NMR Spectrum

Predicted ¹H NMR Chemical Shifts and Coupling Constants

The following table outlines the predicted chemical shifts (δ) and coupling constants (J) for the title compound, with detailed justifications based on the known data for its 5-O-acetyl analogue.[7]

| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale for Prediction |

| H1 | ~4.97 | s | J₁,₂ ≈ 0 | The anomeric proton in the β-configuration. The trans relationship with H2 in the constrained ring system leads to a dihedral angle of approximately 90°, resulting in a near-zero coupling constant, appearing as a singlet.[6][7] |

| H2 | ~4.59 | d | J₂,₃ ≈ 5.9 | Coupled to H3. The cis relationship results in a smaller dihedral angle and a measurable coupling constant.[6][7] |

| H3 | ~4.66 | d | J₃,₂ ≈ 5.9, J₃,₄ ≈ 0 | Coupled to H2. The trans relationship with H4 in the locked conformation leads to a near-zero coupling constant.[6][7] |

| H4 | ~4.2-4.4 | q | J₄,₅ ≈ 6.8 | Coupled to the three protons of the C5 methyl group. The absence of the electron-withdrawing acetyl group (compared to the analogue) will cause a slight upfield shift. The multiplicity will be a quartet due to coupling with the neighboring methyl group. |

| C5-CH₃ | ~1.2-1.4 | d | J₅,₄ ≈ 6.8 | The methyl group at the C5 position. It is coupled to H4, resulting in a doublet. This signal will be significantly upfield compared to the methylene protons in the 5-O-acetyl analogue. |

| O-CH₃ | ~3.31 | s | - | The methyl group of the anomeric methoxy group. Appears as a sharp singlet.[7] |

| C(CH₃)₂ | ~1.48, ~1.31 | s, s | - | The two methyl groups of the isopropylidene protecting group. They are diastereotopic and thus magnetically non-equivalent, appearing as two distinct singlets.[6][7] |

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a ¹H NMR spectrum that allows for the detailed analysis described above, the following protocol is recommended:

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity, as impurities can introduce extraneous peaks that complicate the spectrum.

-

Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common and appropriate choice for this type of molecule.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

-

Spectrometer Frequency: A spectrometer with a field strength of 400 MHz or higher is recommended to achieve good signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: 8 to 16 scans should provide an adequate signal-to-noise ratio for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.

-

-

Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the acquisition and analysis of the ¹H NMR spectrum.

Sources

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside--Zhejiang Sanhe Pharmachem Co., Ltd. [sanhechem.com]

- 4. This compound | 23202-81-5 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. Methyl-2,3-O-isopropylidene-beta-D-ribofuranoside | 4099-85-8 [chemicalbook.com]

- 7. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside for Advanced Research and Pharmaceutical Development

This guide provides an in-depth technical overview of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside, a key building block in the synthesis of novel nucleoside analogues. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical information on commercial sourcing, chemical synthesis, quality control, and strategic applications, underpinned by established scientific principles and methodologies.

Strategic Importance and Applications

This compound serves as a crucial starting material in the synthesis of modified nucleosides, a class of compounds with significant therapeutic applications. These synthetic analogues mimic natural nucleosides and can function as chain terminators in DNA or RNA synthesis, a mechanism central to many antiviral and anticancer therapies.[1][2] The strategic placement of the deoxy group at the 5'-position and the isopropylidene protection at the 2' and 3' positions make this molecule a versatile scaffold for introducing a wide array of chemical modifications to develop novel therapeutic agents against viruses like HIV, HBV, and HCV.[1][3]

Commercial Availability and Sourcing

A reliable supply of high-purity starting material is paramount for any research and development program. Several reputable chemical suppliers offer this compound, often with specified purity levels suitable for pharmaceutical-grade applications.

Table 1: Prominent Commercial Suppliers

| Supplier | CAS Number | Purity | Additional Information |

| Sigma-Aldrich | 23202-81-5 | 98% | Available through Ambeed, Inc. |

| ChemScene | 23202-81-5 | ≥98% | Provides custom synthesis and commercial production services.[4] |

| GIHI CHEMICALS CO.,LIMITED | 23202-81-5 | Industrial Grade/98% | Listed on the Echemi platform.[5] |

| ATK CHEMICAL COMPANY LIMITED | 23202-81-5 | Industrial Grade/98% | Trader listed on the Echemi platform.[6] |

| Zhejiang Sanhe Pharmachem Co., Ltd. | 23202-81-5 | Pharmaceutical intermediates | Manufacturer of pharmaceutical intermediates.[7] |

| BLDpharm | 23202-81-5 | Not specified | Provides analytical data including NMR, HPLC, and LC-MS.[8] |

Synthesis and Purification: A Methodological Overview

The synthesis of this compound and its derivatives typically commences from commercially available D-ribose.[9][10] The general synthetic strategy involves the protection of the 2,3-hydroxyl groups, followed by activation and modification of the 5-hydroxyl group.

Generalized Synthetic Pathway

Sources

- 1. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Management of HIV/AIDS - Wikipedia [en.wikipedia.org]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside--Zhejiang Sanhe Pharmachem Co., Ltd. [sanhechem.com]

- 8. 23202-81-5|this compound|BLD Pharm [bldpharm.com]

- 9. N,N,N-Trimethyl-N-(methyl 5-deoxy-2,3-O-isopropylidene-β-d-ribofuranosid-5-yl)ammonium 4-methylbenzenesulfonate sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Isopropylidene Ketal: A Cornerstone Protecting Group in Modern Ribofuranoside Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of nucleoside chemistry, the strategic use of protecting groups is paramount to achieving chemo- and regioselectivity in multi-step syntheses. Ribofuranosides, the fundamental building blocks of RNA and a plethora of antiviral and anticancer therapeutics, present a unique challenge due to their multiple hydroxyl groups.[1] Among the arsenal of protective strategies, the isopropylidene group, forming a cyclic ketal (or acetonide), stands out for its remarkable efficiency and selectivity in masking the cis-vicinal 2' and 3'-hydroxyls. This guide provides a comprehensive technical overview of the isopropylidene group's role, delving into the causality of its formation, its stability within orthogonal protection schemes, methods for its cleavage, and its critical applications in the synthesis of high-value nucleoside analogs.

The Strategic Imperative for Protecting Ribofuranosides

Ribofuranosides possess three hydroxyl groups (2', 3', and 5') of varying reactivity. The 5'-hydroxyl is a primary alcohol and is the most sterically accessible and nucleophilic, while the 2'- and 3'-hydroxyls are secondary alcohols.[2] In D-ribose, these secondary hydroxyls are oriented in a cis configuration, a structural feature that is key to their selective protection. Unchecked, these functional groups would compete in reactions, leading to a complex mixture of products. Protecting groups are therefore essential to temporarily block specific hydroxyls, directing chemical transformations to a desired position on the sugar moiety or the nucleobase.[3] The isopropylidene group is exceptionally suited for this task, offering a robust yet reversible shield for the 2',3'-diol system.[4][5]

The Chemistry of 2',3'-O-Isopropylidene Ketal Formation

The formation of the 2',3'-O-isopropylidene ketal is an acid-catalyzed reaction between the ribofuranoside's cis-2',3'-diol and acetone.[6] The five-membered dioxolane ring formed is thermodynamically favored, driving the reaction's selectivity.

Mechanism of Action: An Acid-Catalyzed Cyclization

The reaction proceeds via a well-established mechanism for acetal formation. The causality behind the choice of reagents is rooted in manipulating the reaction equilibrium.

-

Protonation of Acetone: The acid catalyst protonates the carbonyl oxygen of acetone, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: One of the cis-hydroxyl groups (e.g., 2'-OH) of the ribose acts as a nucleophile, attacking the activated carbonyl carbon.

-

Hemiketal Formation: A proton transfer step leads to the formation of a neutral hemiketal intermediate.

-

Activation and Ring Closure: The catalyst protonates the hemiketal's hydroxyl group, converting it into a good leaving group (water). Intramolecular nucleophilic attack by the adjacent 3'-OH group displaces the water molecule.

-

Deprotonation: The final step involves the deprotonation of the oxonium ion to yield the stable, neutral 2',3'-O-isopropylidene ribofuranoside.

Caption: Acid-catalyzed mechanism for 2',3'-O-isopropylidene ketal formation.

Optimized Reaction Conditions

The key to a high-yielding synthesis is driving the reversible reaction to completion. This is typically achieved by removing the water byproduct as it forms. Several reagent systems have been optimized for this purpose.

| Catalyst System | Reagent/Solvent | Key Additive | Typical Conditions | Rationale |

| Brønsted Acid | Acetone | 2,2-Dimethoxypropane (DMP) | p-TsOH (cat.), RT to 60°C | DMP reacts with water to form acetone and methanol, effectively removing water.[7][8] |

| Lewis Acid | Acetone | Molecular Sieves | I₂, HI, SnCl₂·2H₂O, reflux | Lewis acids activate the carbonyl. Molecular sieves physically sequester water.[8][9][10] |

| Solid-Phase Acid | Acetone | None | Cation Exchange Resin, reflux | Simplifies workup; the catalyst is filtered off. Ecofriendly approach.[5][11] |

| Ultrasound | Methanol/Acetone | None | H₂SO₄ (cat.), Ultrasound | Ultrasound irradiation can accelerate the reaction, leading to shorter times and high yields.[12] |

Experimental Protocol: Synthesis of Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside

This protocol is adapted from established methodologies and illustrates a common approach for preparing a key intermediate.[10][13]

Caption: Workflow for the synthesis and purification of a protected ribofuranoside.

Step-by-Step Methodology:

-

Reaction Setup: To a flask containing D-ribose, add methanol and acetone. The acetone serves as both a reagent and solvent.[13]

-

Catalysis: Add a catalytic amount of an acid, such as stannous chloride dihydrate (SnCl₂·2H₂O) or sulfuric acid.[10]

-

Reaction: Reflux the mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. This step is critical to prevent acid-mediated deprotection during workup.[9]

-

Extraction: Remove the acetone and methanol under reduced pressure. Dissolve the resulting residue in an organic solvent (e.g., ethyl acetate or benzene) and wash sequentially with water and brine. This removes inorganic salts and water-soluble impurities.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography or vacuum distillation to yield the pure 2',3'-O-isopropylidene ribofuranoside.[9]

Stability and Orthogonal Protection Strategies

The utility of a protecting group is defined by its stability profile. The isopropylidene ketal is highly robust under basic, neutral, oxidative, and reductive conditions, but is readily cleaved by acid.[14] This acid lability is the cornerstone of its use in orthogonal protection schemes, where multiple protecting groups in a molecule can be removed selectively without affecting the others.[3][15][16]

In ribofuranoside synthesis, the 5'-OH is often protected with an acid-labile group like dimethoxytrityl (DMT) for oligonucleotide synthesis, or a base-labile acyl group (e.g., benzoyl), or a fluoride-labile silyl ether (e.g., TBDMS).[2][16]

Caption: Orthogonal deprotection strategy for a multifunctional ribonucleoside.

Deprotection: The Controlled Cleavage of the Ketal

The removal of the isopropylidene group is an acid-catalyzed hydrolysis, the mechanistic reverse of its formation.[14][17] The choice of acid and reaction conditions determines the success of this step, especially for sensitive substrates.

Mechanism of Hydrolysis

The hydrolysis proceeds by protonation of one of the ketal oxygens, followed by ring opening to form a stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation regenerates the diol and acetone.[18][19]

Reagents and Selectivity

Mild acidic conditions are typically employed to avoid unwanted side reactions, such as the cleavage of the N-glycosidic bond, which is a significant risk with purine nucleosides.[20][21][22]

| Reagent System | Conditions | Selectivity/Application Notes |

| Aqueous Acetic Acid | 60-80% AcOH in H₂O, RT or mild heat | A standard, mild condition suitable for many substrates.[4] |

| Trifluoroacetic Acid (TFA) | Dilute TFA in H₂O or CH₂Cl₂ | Stronger acid, used for more resistant ketals or when rapid deprotection is needed. Requires careful control.[23] |

| Lewis Acids in Acetonitrile | Yb(OTf)₃, CuCl₂, CoCl₂ | Can offer high selectivity, especially for terminal vs. internal isopropylidene groups in poly-protected carbohydrates.[4][24] |

| HClO₄ on Silica Gel | HClO₄·SiO₂, CH₂Cl₂ | Heterogeneous catalyst that allows for simple filtration-based workup.[25] |

Applications in Drug Discovery and Development

The 2',3'-O-isopropylidene protection strategy is not merely an academic exercise; it is a foundational technique in the synthesis of therapeutic nucleoside analogs.[26][27][28][29]

-

Selective 5'-Modification: With the 2' and 3' positions blocked, the 5'-hydroxyl group becomes the sole site for modification. This allows for the introduction of phosphates (to form nucleotides), tosylates for subsequent nucleophilic displacement, or linkers for conjugation to other molecules.[10][13]

-

Synthesis of Antiviral Agents: Many antiviral drugs are nucleoside analogs that require modification of the sugar moiety. The 2',3'-O-isopropylidene intermediate is often the starting point for these synthetic routes. For example, it is a precursor in the synthesis of compounds investigated for activity against HIV and other viruses.[27]

-

Controlling Glycosylation Stereochemistry: In glycosylation reactions, the 2',3'-O-isopropylidene group acts as a "non-participating" group. Its rigid, fused-ring structure can influence the conformation of the furanose ring, thereby affecting the stereochemical outcome of glycosidic bond formation.[30]

Conclusion

The isopropylidene group is an indispensable tool in ribofuranoside chemistry. Its selective and high-yielding formation, predictable stability, and controlled, mild removal make it an ideal protecting group. Its role in orthogonal protection schemes enables complex synthetic transformations required for the development of novel nucleoside-based therapeutics. For any researcher in nucleoside chemistry or drug development, mastering the application of this simple yet powerful protecting group is a critical step toward synthetic success.

References

-

PrepChem.com. Synthesis of 2,3-O-isopropylidene-D-ribofuranose. Available from: [Link]

- Google Patents. Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside.

-

Journal of Carbohydrate Chemistry. A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates. Available from: [Link]

-

Wikipedia. Protecting group. Available from: [Link]

-

ResearchGate. Preparation of N -[(methyl 5-deoxy-2,3- O -isopropylidene- β -D-ribofuranoside)-5-yl]- N,N,N -trimethylammonium tosylate, ( 4 ). Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block. Available from: [Link]

-

National Center for Biotechnology Information. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Available from: [Link]

-

AIR Unimi. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Available from: [Link]

- Kocienski, P. J. Protecting Groups. Thieme, 2004. (Conceptual link, not a direct URL for a specific snippet).

-

National Center for Biotechnology Information. Regioselective Deacetylation in Nucleosides and Derivatives. Available from: [Link]

-

University of East Anglia Institutional Repository. Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines; unexpected reaction and hydrolysis products. Available from: [Link]

-

Wikipedia. Nucleoside phosphoramidite. Available from: [Link]

-

Royal Society of Chemistry. Stannylated 2,3-O-Isopropylidene-β-D-ribofuranose Derivatives. Available from: [Link]

-

Course Hero. (a) Acetonide protecting groups were installed to protect the hydroxyl groups from oxidation in steps 3 to 4. (b) Mechanism fo. Available from: [Link]

-

TSI Journals. Selective hydrolysis of terminal isopropylidene ketals. Available from: [Link]

-

ResearchGate. Efficient and Rapid Regioselective Deprotection of Isopropylidene Ketals. Available from: [Link]

-

PubMed. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals. Available from: [Link]

-

Pearson. Acetals can serve as protecting groups for 1,2-diols, as well as ... | Study Prep. Available from: [Link]

-

ResearchGate. Reaction of acetylated carbohydrates with trimethylaluminum: concise synthesis of 1,2-O-isopropylidene D-ribofuranose. Available from: [Link]

-

ResearchGate. Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel. Available from: [Link]

-

ResearchGate. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Available from: [Link]

-

National Center for Biotechnology Information. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Available from: [Link]

-

MDPI. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Available from: [Link]

-

ResearchGate. Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. Available from: [Link]

-

Royal Society of Chemistry. A simple synthesis in high yield of 2,3-O-isopropylidene-β-D-ribofuranosylamine, an intermediate in the preparation of N-substituted ribofuranosides. Available from: [Link]

-

National Center for Biotechnology Information. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Available from: [Link]

-

IOSR Journal. Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. Available from: [Link]

-

Chemistry Steps. Acetal Hydrolysis Mechanism. Available from: [Link]

-

Dr. Babasaheb Ambedkar Marathwada University. acetonide protection of diols using iodine and dimethoxypropane. Available from: [Link]

-

OSTI.GOV. The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. Available from: [Link]

-

ResearchGate. Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Available from: [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

University of Glasgow. Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. Available from: [Link]

-

National Center for Biotechnology Information. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Available from: [Link]

-

National Center for Biotechnology Information. Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1. Available from: [Link]

-

National Center for Biotechnology Information. Effects of Glycosylation on the Stability of Protein Pharmaceuticals. Available from: [Link]

-

PubMed. Natural product derived privileged scaffolds in drug discovery. Available from: [Link]

-

Wikipedia. Glucose. Available from: [Link]

-

PLOS. Use of Natural Products as Chemical Library for Drug Discovery and Network Pharmacology. Available from: [Link]

-

National Center for Biotechnology Information. Role of glycosylation in structure and stability of Erythrina corallodendron lectin (EcorL): A molecular dynamics study. Available from: [Link]

Sources

- 1. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. tsijournals.com [tsijournals.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. Acetals can serve as protecting groups for 1,2-diols, as well as ... | Study Prep in Pearson+ [pearson.com]

- 7. A simple synthesis in high yield of 2,3-O-isopropylidene-β-D-ribofuranosylamine, an intermediate in the preparation of N-substituted ribofuranosides - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. online.bamu.ac.in [online.bamu.ac.in]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. CN105037453A - Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside - Google Patents [patents.google.com]

- 14. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 15. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. abacus.bates.edu [abacus.bates.edu]

- 18. osti.gov [osti.gov]

- 19. researchgate.net [researchgate.net]

- 20. air.unimi.it [air.unimi.it]

- 21. mdpi.com [mdpi.com]

- 22. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Natural product derived privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Use of Natural Products as Chemical Library for Drug Discovery and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Starting Materials for Nucleoside Analogue Synthesis

For researchers, scientists, and drug development professionals embarking on the synthesis of nucleoside analogues, the selection of appropriate starting materials is a critical decision that dictates the entire synthetic strategy and ultimately influences the biological efficacy of the final compound. This guide provides a comprehensive exploration of the foundational molecules and the strategic considerations behind their selection and modification, moving beyond a simple recitation of protocols to explain the underlying chemical principles and field-proven insights.

Part 1: The Strategic Choice of Core Scaffolds

The architecture of a nucleoside analogue is conceptually deconstructed into two primary components: the glycone (sugar moiety) and the aglycone (nucleobase). The journey of synthesis begins with the careful selection of precursors for these two units.

The Glycone: More Than Just a Scaffold

The sugar component of a nucleoside analogue is not merely a passive scaffold for the nucleobase; its structure is intrinsically linked to the analogue's biological activity, stability, and cellular uptake.[1][2][3] The primary starting materials for the glycone are derivatives of natural pentoses, D-ribose and 2-deoxy-D-ribose.[4] However, the true ingenuity in analogue design lies in the strategic modification of these fundamental sugars.

1.1.1 Ribose and Deoxyribose Derivatives: The Natural Blueprint

The synthesis of RNA and DNA analogues typically commences with D-ribose and 2-deoxy-D-ribose, respectively.[5][6] These sugars are commercially available but are almost never used in their unprotected form due to the high reactivity of their multiple hydroxyl groups.[7] The initial step in any synthesis is, therefore, the protection of these hydroxyls to ensure regioselectivity in the subsequent glycosylation reaction.

A key derivative used in many synthetic routes is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, a stable, crystalline solid that serves as a versatile precursor for creating the electrophilic sugar species required for coupling with the nucleobase.[8]

1.1.2 L-Nucleosides: The Mirror Image Advantage

A fascinating and highly effective strategy in antiviral and anticancer drug design is the use of L-nucleosides, the enantiomers of the naturally occurring D-nucleosides.[9] L-nucleosides are often poor substrates for human cellular kinases and polymerases, leading to reduced toxicity in host cells. However, they can be selectively activated by viral enzymes, making them highly specific therapeutic agents.[9] The synthesis of L-nucleosides typically starts from L-sugars, such as L-ribose or L-arabinose, which can be more expensive and less readily available than their D-counterparts, necessitating efficient and often creative synthetic routes.[9]

1.1.3 Carbocyclic Analogues: Enhancing Stability